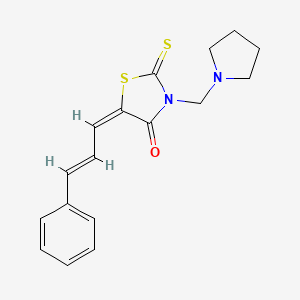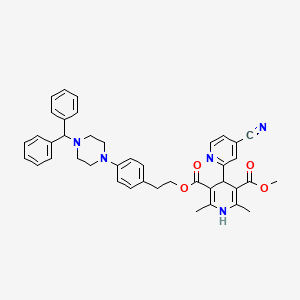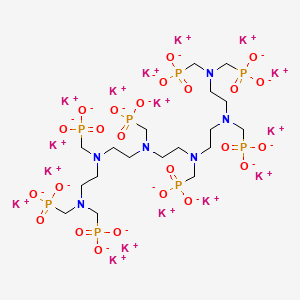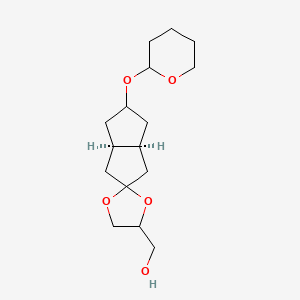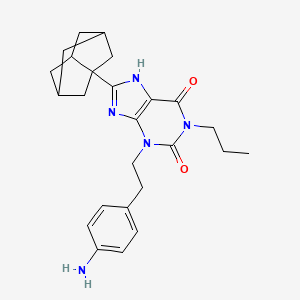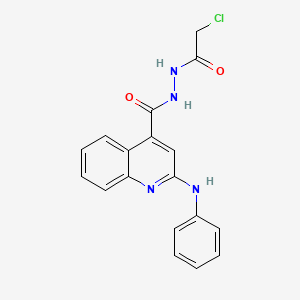
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system, which is fused with a phenylamino group and a chloroacetyl hydrazide moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-Phenylquinoline-4-carboxylic acid: This step involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and oxidation to form the quinoline ring system.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the quinoline ring.
Addition of the Chloroacetyl Hydrazide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl hydrazide under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
科学研究应用
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is a target for anticancer drugs.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Chemical Biology: The compound is used as a molecular probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways:
Histone Deacetylase Inhibition: The compound inhibits HDACs by binding to the active site and blocking the removal of acetyl groups from histone proteins.
Cell Cycle Arrest and Apoptosis: The compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound shares the quinoline ring system but lacks the phenylamino and chloroacetyl hydrazide groups.
2-(Phenylamino)quinoline-4-carboxylic acid: Similar to the target compound but without the chloroacetyl hydrazide moiety.
2-(Chloroacetyl)hydrazide derivatives: Compounds with similar hydrazide groups but different core structures.
Uniqueness
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide is unique due to its combination of the quinoline ring system with phenylamino and chloroacetyl hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
134721-75-8 |
|---|---|
分子式 |
C18H15ClN4O2 |
分子量 |
354.8 g/mol |
IUPAC 名称 |
2-anilino-N'-(2-chloroacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C18H15ClN4O2/c19-11-17(24)22-23-18(25)14-10-16(20-12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,20,21)(H,22,24)(H,23,25) |
InChI 键 |
ZLLSYIMPOVUNQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


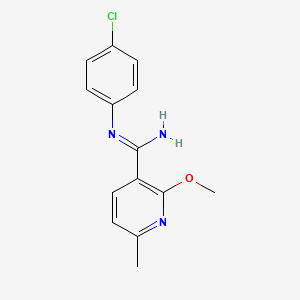



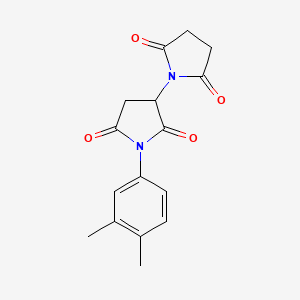
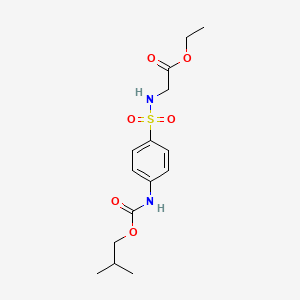
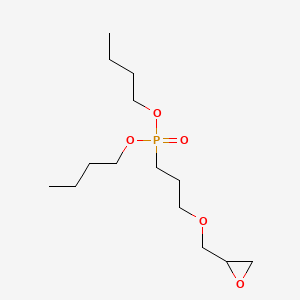
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
